Introduction: The Significance of the Fluorinated Benzoxazinone Scaffold
Introduction: The Significance of the Fluorinated Benzoxazinone Scaffold
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one
The 2H-benzo[b][1]oxazin-3(4H)-one core is a privileged heterocyclic scaffold recognized for its wide spectrum of biological activities, forming the backbone of numerous compounds with therapeutic potential.[2] These activities span anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The introduction of a fluorine atom onto the benzene ring, as in 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one, can significantly modulate the molecule's physicochemical properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins, making it a valuable modification in drug discovery and development.[4]
This guide provides a comprehensive overview of a robust synthetic pathway to 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one and the analytical methodologies required for its thorough characterization. The protocols and explanations are designed for researchers, medicinal chemists, and drug development professionals seeking to synthesize and validate this important molecular entity.
Part 1: Synthesis and Mechanistic Rationale
The synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one is most effectively achieved through a two-step sequence starting from the readily available 2-amino-3-fluorophenol. This strategy involves an initial N-chloroacetylation followed by a base-mediated intramolecular cyclization.
Overall Synthetic Scheme
The reaction proceeds as follows:
-
N-Chloroacetylation: The amino group of 2-amino-3-fluorophenol is acylated using chloroacetyl chloride to form the key intermediate, 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis, where the phenoxide ion attacks the electrophilic carbon bearing the chlorine atom, resulting in ring closure to yield the final product.[5][6]
Mechanistic Deep Dive
-
Step 1: N-Chloroacetylation: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino-3-fluorophenol attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[7] A mild base, such as sodium bicarbonate, is typically used to neutralize the HCl byproduct generated during the reaction, driving it to completion.[5] The chemoselectivity for N-acylation over O-acylation is high due to the greater nucleophilicity of the amine compared to the phenol.
-
Step 2: Base-Mediated Cyclization: The addition of a base, such as potassium carbonate or sodium hydride, is critical for this step. The base deprotonates the phenolic hydroxyl group, forming a highly nucleophilic phenoxide. This phenoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon-chlorine bond (an SN2 reaction) to displace the chloride ion and form the six-membered heterocyclic ring.[6] This intramolecular reaction is entropically favored.
Part 2: Experimental Protocol and Workflow
This section details the step-by-step laboratory procedure for the synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one.
Materials and Reagents
| Reagent | Formula | Molar Mass |
| 2-Amino-3-fluorophenol | C₆H₆FNO | 127.12 g/mol |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 g/mol |
| Sodium Bicarbonate | NaHCO₃ | 84.01 g/mol |
| Potassium Carbonate | K₂CO₃ | 138.21 g/mol |
| Tetrahydrofuran (THF), dry | C₄H₈O | - |
| Acetone | C₃H₆O | - |
| Ethyl Acetate | C₄H₈O₂ | - |
| Hexanes | C₆H₁₄ | - |
Step-by-Step Synthesis
Step A: Synthesis of 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide (Intermediate)
-
To a stirred solution of 2-amino-3-fluorophenol (1.0 eq) in dry tetrahydrofuran (THF) at 0 °C, add sodium bicarbonate (1.5 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the suspension, ensuring the temperature remains below 5 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. This intermediate can often be used in the next step without further purification.
Step B: Synthesis of 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one (Final Product)
-
Dissolve the crude 2-chloro-N-(3-fluoro-2-hydroxyphenyl)acetamide (1.0 eq) in acetone.
-
Add potassium carbonate (2.0 eq) to the solution. The use of a solid base like K₂CO₃ facilitates the reaction and simplifies work-up.[5]
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 8-Fluoro-2H-benzo[b][1]oxazin-3(4H)-one as a pure solid.
Synthetic Workflow Diagram
Caption: Analytical workflow for structural confirmation of the target compound.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis for 8-Fluoro-2H-benzo[b]o[1]xazin-3(4H)-one from 2-amino-3-fluorophenol. The described protocol, rooted in fundamental organic reactions, is scalable and proceeds with high chemoselectivity. Furthermore, the comprehensive characterization strategy, employing a suite of modern analytical techniques, provides a robust framework for validating the structure and purity of the final product. This ensures that researchers and developers can produce and verify this valuable fluorinated benzoxazinone with a high degree of confidence for its application in further scientific investigation.
References
-
Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available from: [Link]
-
Organic Chemistry Portal. Benzoxazinone synthesis. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC. Available from: [Link]
-
PubMed. Synthesis of 2H-benzo[b]o[1]xazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available from: [Link]
-
Crysdot LLC. 8-Fluoro-2H-benzo[b]o[1]xazin-3(4H)-one - Heterocyclic Compounds. Available from: [Link]
-
PubChem. 8-Fluoro-2H-benzo[b]o[1]xazin-4(3H)-amine | C8H9FN2O | CID 177820174. Available from: [Link]
-
National Center for Biotechnology Information. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. Available from: [Link]
-
International Research Journal of Engineering and Technology. Synthesis of 2H-benzo[b]o[1]xazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. Available from: [Link]
-
National Institutes of Health. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Available from: [Link]
-
Frontiers. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Available from: [Link]
- Google Patents. CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
-
ResearchGate. Chloroacetyl products from aminoalcohols and aminoacids. Available from: [Link]
-
Chemsigma. 8-FLUORO-2H-BENZO[B]O[1]XAZIN-3(4H)-ONE [560082-51-1]. Available from: [Link]
-
PubChem. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757. Available from: [Link]
-
PubChem. 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Available from: [Link]
-
ResearchGate. 6-Amino-7-fluoro-2 H -benzo[ b ]o[1]xazin-3(4 H )-one, a crucial intermediate in the synthesis of herbicides, flumioxazin and thidiazimin. Available from: [Link]
-
Royal Society of Chemistry. FeCl3–diorganyl dichalcogenides promoted cyclization of 2-organochalcogen-3-alkynylthiophenes: synthesis of chalcogenophene[2,3-b]thiophenes - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Semantic Scholar. Design, synthesis, and anti- inflammatory activity of 2H-1,4- benzoxazin-3(4H). Available from: [Link]
-
MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available from: [Link]
- Google Patents. EP0859002A1 - Process for producing chloroacetylaminothiazoleacetic acid derivatives.
-
Semantic Scholar. Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) invol. Available from: [Link]
-
National Institute of Standards and Technology. Fluoroacetic acid - the NIST WebBook. Available from: [Link]
-
PubMed. FeCl(3)-Diorganyl dichalcogenides promoted cyclization of 2-alkynylanisoles to 3-chalcogen benzo[b]furans. Available from: [Link]
Sources
- 1. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. irjet.net [irjet.net]
- 6. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
